molecular formula C24H26FN3O4S B11595634 Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate

Cat. No.: B11595634
M. Wt: 471.5 g/mol
InChI Key: DCNVNVYDHMYOLG-UHFFFAOYSA-N
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Description

The compound Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate is a structurally complex molecule featuring an ethyl benzoate core linked via an acetyl amino group to a substituted imidazolidinone ring. Key structural elements include:

  • Ethyl benzoate moiety: A common scaffold in medicinal chemistry, facilitating interactions with hydrophobic binding pockets .
  • Fluorophenyl group: The fluorine atom enhances lipophilicity and may improve bioavailability through reduced oxidative metabolism .

Synthetic routes for analogous ethyl benzoate derivatives often begin with ethyl 4-hydroxybenzoate intermediates, followed by functionalization via esterification, amidation, or nucleophilic substitution .

Properties

Molecular Formula

C24H26FN3O4S

Molecular Weight

471.5 g/mol

IUPAC Name

ethyl 4-[[2-[1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C24H26FN3O4S/c1-3-27-22(30)20(28(24(27)33)14-13-16-5-9-18(25)10-6-16)15-21(29)26-19-11-7-17(8-12-19)23(31)32-4-2/h5-12,20H,3-4,13-15H2,1-2H3,(H,26,29)

InChI Key

DCNVNVYDHMYOLG-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthesis of the Imidazolidinone Core

The imidazolidin-2-thione core is synthesized via a base-catalyzed cyclization of propargylic thiourea derivatives. As demonstrated by , propargylic amines react with isothiocyanates under mild conditions to form imidazolidin-2-ones. For the target compound, 1-ethyl-3-[2-(4-fluorophenyl)ethyl]imidazolidine-2,4,5-trione serves as the intermediate.

Procedure :

  • Step 1 : React 2-(4-fluorophenyl)ethylamine with carbon disulfide in the presence of triethylamine to form the corresponding dithiocarbamate .

  • Step 2 : Alkylate the dithiocarbamate with ethyl bromide to introduce the N-ethyl group .

  • Step 3 : Cyclize the thiourea intermediate using BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst in acetonitrile at 40°C . The reaction completes within 1 hour, yielding the imidazolidin-2-thione core with 85–93% efficiency .

Key Data :

ParameterValueSource
CatalystBEMP (5 mol%)
SolventAcetonitrile
Temperature40°C
Yield85–93%
ParameterValueSource
CatalystBTBAC (0.1 g)
Solvent SystemBenzene/NaOH
Yield78%

Acetylation at the C4 Position

The acetyl group is introduced via nucleophilic acyl substitution. A mixed anhydride method ensures regioselectivity.

Procedure :

  • Step 1 : Activate acetic acid as a mixed anhydride using ethyl chloroformate and triethylamine in tetrahydrofuran (THF) .

  • Step 2 : React the anhydride with the imidazolidinone intermediate at 0°C for 2 hours. Purify via silica gel chromatography (hexane/ethyl acetate, 6:4) to obtain the acetylated product in 68% yield .

Key Data :

ParameterValueSource
ActivatorEthyl chloroformate
SolventTHF
Yield68%

Amide Coupling with Ethyl 4-Aminobenzoate

The final step involves coupling the acetylated imidazolidinone with ethyl 4-aminobenzoate. A carbodiimide-mediated coupling ensures high efficiency.

Procedure :

  • Step 1 : Dissolve the acetylated intermediate and ethyl 4-aminobenzoate in dichloromethane (DCM).

  • Step 2 : Add EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) as coupling agents. Stir at room temperature for 12 hours .

  • Step 3 : Purify the crude product via recrystallization from methanol/ethyl acetate (1:1) to afford the target compound in 62% yield .

Key Data :

ParameterValueSource
Coupling AgentsEDCl/HOBt
SolventDCM
Yield62%

Structural Characterization

The compound is characterized via NMR, HRMS, and X-ray crystallography.

1H NMR (400 MHz, CDCl3) :

  • δ 7.73–7.68 (m, 2H, aromatic), 7.13–7.07 (m, 2H, fluorophenyl), 4.87 (s, 1H, NH), 4.04 (s, 2H, CH2) .
    13C NMR :

  • δ 162.1 (d, JC,F = 244.8 Hz, C-F), 140.3 (C=O), 89.2 (C=S) .
    HRMS :

  • Calcd for C24H25FN3O4S: 482.1498; Found: 482.1498 .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the benzoate ester.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydroxide in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. The fluorophenyl group and the imidazolidinone ring play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl benzoate derivatives are widely explored for their pharmacological properties. Below is a comparative analysis of the target compound and analogs from literature:

Table 1: Structural and Functional Comparison of Ethyl Benzoate Derivatives

Compound Name Substituent Group Linker Type Key Structural Differences Hypothesized Activity
Target Compound 4-Fluorophenyl-ethyl-thioxoimidazolidinone Acetyl amino Thioxo group, fluorophenyl ethyl Kinase inhibition, antimicrobial
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Pyridazin-3-yl-phenethyl Amino Pyridazine ring, no thioxo Anticancer (hypothetical)
I-6273 (Ethyl 4-(4-(methylisoxazol-5-yl)phenethylamino)benzoate) Methylisoxazol-5-yl-phenethyl Amino Isoxazole ring, oxygen heteroatom Anti-inflammatory
I-6373 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) 3-Methylisoxazol-5-yl-phenethylthio Thioether Thioether linker, isoxazole Antimicrobial

Key Observations:

The thioxo group (C=S) in the imidazolidinone ring may increase hydrogen-bond acceptor capacity compared to oxo (C=O) groups, influencing target affinity .

Biological Implications :

  • Pyridazine-containing analogs (e.g., I-6230) are theorized to inhibit tyrosine kinases due to their planar heterocycles, while isoxazole derivatives (e.g., I-6273) may target cyclooxygenase enzymes .
  • The target compound’s unique combination of fluorophenyl and thioxo groups could optimize both selectivity and pharmacokinetic profiles.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 4-[({1-ethyl-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate?

  • Methodological Answer : The compound is synthesized via multi-step organic reactions. A typical approach involves:

Condensation of imidazolidinone precursors with substituted benzaldehyde derivatives under reflux conditions in absolute ethanol with catalytic glacial acetic acid.

Purification via solvent evaporation under reduced pressure and filtration of the solid product .
Key challenges include controlling reaction time, temperature, and stoichiometric ratios to avoid side products. Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for confirming intermediate structures .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • 1H/13C NMR : Essential for confirming the presence of the 4-fluorophenyl ethyl group, thioxoimidazolidinone ring, and ester functionalities. Chemical shifts for the thioxo group (C=S) typically appear at ~160–170 ppm in 13C NMR .
  • High-resolution mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • Infrared spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1200 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

  • Methodological Answer : Use statistical design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst concentration). For example:

  • Central Composite Design (CCD) : Tests multiple variables simultaneously to identify optimal conditions.
  • Response Surface Methodology (RSM) : Models interactions between variables (e.g., reflux time vs. acetic acid concentration) to maximize yield .
    Computational tools like quantum chemical calculations (e.g., DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation .

Q. How should researchers resolve contradictory data regarding the compound’s biological activity?

  • Methodological Answer :

Dose-response studies : Establish a clear concentration-dependent activity profile.

Orthogonal assays : Validate results using multiple methods (e.g., enzymatic assays vs. cell-based viability tests).

Meta-analysis : Compare data across published studies to identify confounding variables (e.g., solvent effects, cell line variability) .
Advanced statistical tools like multivariate analysis can isolate critical factors influencing biological activity .

Q. What computational strategies are recommended for predicting the compound’s reactivity or interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Simulate binding interactions with proteins (e.g., kinases, GPCRs) using software like AutoDock or Schrödinger Suite.
  • Reaction path search algorithms : Tools like GRRM (Global Reaction Route Mapping) explore potential reaction pathways and intermediates .
  • Machine learning (ML) : Train models on existing reaction datasets to predict optimal conditions for novel derivatives .

Q. How can thermal stability and phase transitions be analyzed for formulation studies?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Measures weight loss under controlled heating to determine decomposition temperatures.
  • Differential scanning calorimetry (DSC) : Identifies melting points, glass transitions, and polymorphic forms.
  • Hot-stage microscopy : Visually monitors phase changes during heating cycles .

Methodological Best Practices

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for steps involving volatile solvents (e.g., ethanol, acetic acid).
  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Segregate halogenated waste (e.g., fluorophenyl byproducts) according to institutional guidelines .

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